An In-depth Technical Guide to 6-(hydroxymethyl)pyridazin-3(2H)-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-(hydroxymethyl)pyridazin-3(2H)-one: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-(hydroxymethyl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for understanding the synthesis, properties, and potential applications of this promising pyridazinone derivative.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2][3][4] These six-membered heterocyclic systems, containing two adjacent nitrogen atoms, are integral to a wide array of pharmacologically active agents.[5][6] The inherent physicochemical properties of the pyridazinone ring, including its capacity for hydrogen bonding and dipole-dipole interactions, make it an attractive moiety for designing molecules that can effectively interact with biological targets.[6] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities.[3][4][6]
6-(hydroxymethyl)pyridazin-3(2H)-one represents a functionally elaborated member of this class. The introduction of a hydroxymethyl group at the 6-position offers a key site for further chemical modification and can significantly influence the molecule's solubility, metabolic stability, and target-binding interactions. This guide will delve into the specific characteristics of this compound, providing a robust framework for its application in research and drug discovery.
Chemical Identity and Structure
A crucial aspect of the pyridazinone ring is its existence in tautomeric forms. For 6-(hydroxymethyl)pyridazin-3-ol, the keto-enol tautomerism results in the predominance of the 6-(hydroxymethyl)pyridazin-3(2H)-one form. This is the more stable and commonly observed tautomer.[5]
Molecular Formula: C₅H₆N₂O₂
IUPAC Name: 6-(hydroxymethyl)pyridazin-3(2H)-one
Physicochemical and Spectroscopic Properties
Direct experimental data for 6-(hydroxymethyl)pyridazin-3(2H)-one is limited. However, its properties can be reliably predicted based on the extensive data available for analogous pyridazinone derivatives.
| Property | Predicted/Inferred Value | Reference Compound Data |
| Molecular Weight | 126.11 g/mol | 6-methyl-3(2H)-pyridazinone: 110.11 g/mol [8] |
| Melting Point | Expected to be a solid with a melting point >150 °C | 6-methyl-3(2H)-pyridazinone: 143-145 °C[9] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) and water. | General pyridazinones show good solubility in polar solvents. |
| pKa | The N-H proton is weakly acidic. | Pyridazinone N-H protons typically have pKa values in the range of 10-12. |
| LogP | Estimated to be low, indicating hydrophilicity. | The presence of the hydroxyl and carbonyl groups increases polarity. |
Predicted Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~11.0-12.0 ppm (s, 1H): N-H proton of the pyridazinone ring.
-
δ ~7.0-7.5 ppm (d, 1H): Aromatic proton on the pyridazinone ring.
-
δ ~6.8-7.2 ppm (d, 1H): Aromatic proton on the pyridazinone ring.
-
δ ~4.5 ppm (s, 2H): Methylene protons of the hydroxymethyl group.
-
δ ~5.0-5.5 ppm (t, 1H): Hydroxyl proton (may be broad and exchangeable with D₂O).
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~160-165 ppm: Carbonyl carbon (C=O).
-
δ ~145-155 ppm: Carbon atom attached to the hydroxymethyl group.
-
δ ~120-135 ppm: Aromatic carbon atoms of the pyridazinone ring.
-
δ ~60-65 ppm: Methylene carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3200-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.
-
~1650-1680 cm⁻¹ (strong): C=O stretching vibration of the pyridazinone ring.
-
~1580-1620 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.
-
~1000-1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z = 127.0451.
-
Fragmentation: Likely to involve the loss of water (-18) from the hydroxymethyl group and fragmentation of the pyridazinone ring.
Synthesis of 6-(hydroxymethyl)pyridazin-3(2H)-one
The most established and versatile method for the synthesis of 6-substituted pyridazin-3(2H)-ones is the cyclocondensation of a γ-keto acid or its ester with hydrazine hydrate.[4] For the synthesis of 6-(hydroxymethyl)pyridazin-3(2H)-one, a suitable starting material would be a derivative of 5-hydroxy-4-oxopentanoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar pyridazinone compounds.[10]
Materials and Reagents:
-
Ethyl 5-hydroxy-4-oxopentanoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Bromine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Step 1: Cyclocondensation to form 4,5-dihydro-6-(hydroxymethyl)pyridazin-3(2H)-one
-
In a 250 mL round-bottom flask, dissolve ethyl 5-hydroxy-4-oxopentanoate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude dihydropyridazinone intermediate.
Step 2: Dehydrogenation to form 6-(hydroxymethyl)pyridazin-3(2H)-one
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 6-(hydroxymethyl)pyridazin-3(2H)-one.
Potential Biological Activities and Applications in Drug Discovery
While specific biological studies on 6-(hydroxymethyl)pyridazin-3(2H)-one are not extensively reported, the well-documented pharmacology of the pyridazinone class provides a strong basis for predicting its potential therapeutic applications.[3][4][5][6]
-
Anti-inflammatory Activity: Many pyridazinone derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[3] The structural features of 6-(hydroxymethyl)pyridazin-3(2H)-one make it a candidate for investigation as a novel anti-inflammatory agent.
-
Anticancer Properties: The pyridazinone scaffold is present in several compounds with demonstrated anticancer activity.[6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the disruption of cell cycle progression. The hydroxymethyl group on the target molecule could serve as a handle for the development of more complex and targeted anticancer agents.
-
Cardiovascular Applications: Certain pyridazinone derivatives have been developed as cardiotonic and vasodilatory agents.[5] The polar nature of the hydroxymethyl group may influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel cardiovascular therapeutics.
-
Antimicrobial Effects: The pyridazinone nucleus is also a feature of some antimicrobial compounds.[11] The potential of 6-(hydroxymethyl)pyridazin-3(2H)-one as an antibacterial or antifungal agent warrants further investigation.
The hydroxymethyl group provides a reactive site for the synthesis of a library of derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.
Conclusion
6-(hydroxymethyl)pyridazin-3(2H)-one is a promising heterocyclic compound that stands at the intersection of established synthetic feasibility and high therapeutic potential. While specific experimental data for this molecule is still emerging, a strong foundation of knowledge from related pyridazinone analogs allows for a confident prediction of its chemical and biological properties. The synthetic accessibility and the presence of a versatile functional group make it an attractive building block for the development of novel therapeutic agents across a range of disease areas. This guide provides the necessary technical foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). PMC. Retrieved from [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]
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Synthesis and antimicrobial activity of some pyridazinone derivatives. (2008). Biomedical Pharmacology Journal. Retrieved from [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Retrieved from [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
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6-hydroxy-2-phenylpyridazin-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]
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6-hydroxy-2-methyl-3(2H)-pyridazinone - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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[Antimicrobial activity of new pyridazine derivatives]. (n.d.). PubMed. Retrieved from [Link]
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6-methylpyridazin-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. (2009). PubMed. Retrieved from [Link]
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